An In-depth Technical Guide to 1,3-dibromo-5-chloro-2-fluorobenzene (CAS Number 1805525-99-8)
An In-depth Technical Guide to 1,3-dibromo-5-chloro-2-fluorobenzene (CAS Number 1805525-99-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-dibromo-5-chloro-2-fluorobenzene is a polyhalogenated aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring two bromine atoms, a chlorine atom, and a fluorine atom on a benzene ring, offers a rich platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on its utility in pharmaceutical and materials science research.
Section 1: Physicochemical Properties
1,3-dibromo-5-chloro-2-fluorobenzene is a compound with the molecular formula C₆H₂Br₂ClF and a molecular weight of 288.34 g/mol .[1][2][3][4] While extensive experimental data for this specific isomer is not widely published, its physical properties can be inferred from available data and its chemical structure. It is expected to be a liquid or a low-melting solid at room temperature and is soluble in common organic solvents.[5]
| Property | Value | Source |
| CAS Number | 1805525-99-8 | [1][2][3][4][6][7][8][9][10][11][12] |
| Molecular Formula | C₆H₂Br₂ClF | [1][2][3][4][6][8][10][13] |
| Molecular Weight | 288.34 g/mol | [1][2][3][4][6][8][10][13] |
| Purity | ≥97% (commercially available) | [1][2][3][4] |
| Boiling Point | 245.4±35.0 °C at 760 mmHg (Predicted) | [7] |
| Flash Point | 102.2±25.9 °C (Predicted) | [7] |
| LogP | 4.0041 (Predicted) | [1] |
Section 2: Synthesis and Characterization
Representative Synthetic Protocol:
A potential synthetic approach could start from 4-chloro-1-fluorobenzene. The synthesis would involve a two-step bromination process. The regioselectivity of the bromination would be directed by the existing chloro and fluoro substituents.
Step 1 & 2: Dibromination of 4-chloro-1-fluorobenzene
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To a solution of 4-chloro-1-fluorobenzene in a suitable solvent (e.g., dichloromethane or acetic acid), add a brominating agent such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃).
-
The reaction mixture is stirred at an appropriate temperature (which may range from room temperature to elevated temperatures) to facilitate the introduction of two bromine atoms onto the aromatic ring. The directing effects of the fluorine and chlorine atoms will influence the position of bromination.
-
The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
The crude product is then purified using column chromatography to isolate the desired 1,3-dibromo-5-chloro-2-fluorobenzene isomer.
Caption: A plausible synthetic workflow for 1,3-dibromo-5-chloro-2-fluorobenzene.
Spectroscopic Characterization:
Due to the limited availability of published spectroscopic data for this specific compound, the following are predicted and experimentally observed (where available) spectral characteristics that would aid in its identification and characterization.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two signals in the aromatic region, each corresponding to the two non-equivalent aromatic protons. The chemical shifts and coupling patterns will be influenced by the adjacent halogen substituents. An available ¹H NMR spectrum from a commercial supplier confirms the presence of signals in the aromatic region, consistent with the proposed structure.
¹³C NMR Spectroscopy (Predicted): The ¹³C NMR spectrum is predicted to display six distinct signals for the aromatic carbons. The chemical shifts will be significantly influenced by the attached halogens, with carbons bonded to fluorine exhibiting characteristic C-F coupling.
Mass Spectrometry (Predicted): The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of 288.34 g/mol . The isotopic pattern of the molecular ion will be characteristic of a compound containing two bromine atoms and one chlorine atom, with a distinctive M, M+2, M+4, and M+6 pattern. Key fragmentation patterns would likely involve the loss of halogen atoms.
Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring, C=C stretching of the aromatic ring, and C-X (C-F, C-Cl, C-Br) stretching vibrations.
Section 3: Reactivity and Applications in Drug Development
The unique arrangement of halogen atoms in 1,3-dibromo-5-chloro-2-fluorobenzene provides multiple reactive sites for various organic transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and advanced materials.[5][14]
Cross-Coupling Reactions:
The bromine atoms are particularly susceptible to participating in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions.[5] This allows for the selective formation of new carbon-carbon and carbon-nitrogen bonds.
-
Suzuki Coupling: Reaction with boronic acids or their esters can introduce a wide range of aryl, heteroaryl, or alkyl groups.[15][16][17][18][19]
-
Stille Coupling: Coupling with organostannanes provides another versatile method for C-C bond formation.[13][20][21][22][23]
-
Buchwald-Hartwig Amination: This reaction enables the synthesis of arylamines by coupling with primary or secondary amines.[1][7][24][25][26]
The differential reactivity of the two bromine atoms, potentially influenced by the electronic effects of the adjacent fluorine and chlorine atoms, could allow for selective mono- or di-functionalization under carefully controlled reaction conditions.
Caption: Key cross-coupling reactions involving 1,3-dibromo-5-chloro-2-fluorobenzene.
Applications in Medicinal Chemistry:
The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The title compound serves as a scaffold for the synthesis of novel fluorinated molecules with potential therapeutic applications. Its use as an intermediate allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships in drug discovery programs.[5]
Section 4: Safety, Handling, and Disposal
As with all polyhalogenated aromatic compounds, 1,3-dibromo-5-chloro-2-fluorobenzene should be handled with care in a well-ventilated fume hood.[5] These compounds can be irritants to the skin, eyes, and respiratory tract.[5] Chronic exposure to halogenated aromatics can have more severe health effects.[27]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes should be worn.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[5]
Handling and Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[14]
-
Keep containers tightly sealed to prevent the release of vapors.
Disposal:
-
All waste containing this compound, including rinsates from glassware, should be collected as hazardous waste.
-
Halogenated organic waste must be segregated from non-halogenated waste and disposed of according to institutional and local regulations.[5]
Conclusion
1,3-dibromo-5-chloro-2-fluorobenzene is a valuable and versatile building block for organic synthesis. Its rich chemical functionality, particularly its propensity for cross-coupling reactions, makes it an important intermediate for the synthesis of complex molecules in the pharmaceutical and materials science industries. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview of its known and predicted properties, along with practical guidance for its synthesis, handling, and application. As research in these fields continues to advance, the utility of such highly functionalized aromatic compounds is expected to grow.
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ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Retrieved from [https://www.researchgate.net/publication/314120338_Suzuki_Cross-Coupling_Reaction_of_Fluorobenzene_with_Heterogeneous_Palladium_Catalysts]([Link]_ Palladium_Catalysts)
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